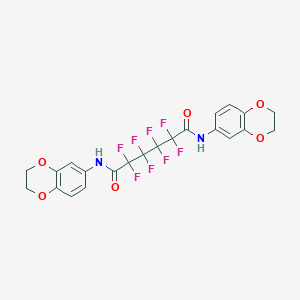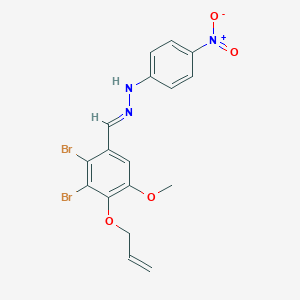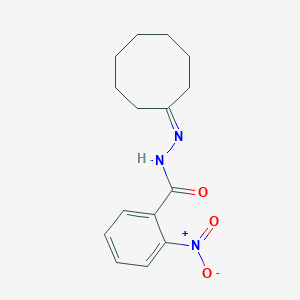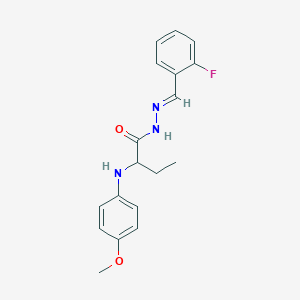
N~1~,N~6~-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is a complex organic compound characterized by its unique structure, which includes benzodioxin rings and octafluorohexane chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with octafluorohexanedioyl chloride under controlled conditions to form the desired diamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzodioxin rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of benzodioxin oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or alkylated benzodioxin derivatives.
Aplicaciones Científicas De Investigación
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets. The benzodioxin rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function. The octafluorohexane chains contribute to the compound’s hydrophobicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide
- N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentanediamide
Uniqueness
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to the presence of octafluorohexane chains, which impart distinct chemical and physical properties, such as increased hydrophobicity and stability
Propiedades
Fórmula molecular |
C22H16F8N2O6 |
|---|---|
Peso molecular |
556.4g/mol |
Nombre IUPAC |
N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C22H16F8N2O6/c23-19(24,17(33)31-11-1-3-13-15(9-11)37-7-5-35-13)21(27,28)22(29,30)20(25,26)18(34)32-12-2-4-14-16(10-12)38-8-6-36-14/h1-4,9-10H,5-8H2,(H,31,33)(H,32,34) |
Clave InChI |
CSSGLUZFDAKWJX-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(C(C(=O)NC3=CC4=C(C=C3)OCCO4)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(C(C(=O)NC3=CC4=C(C=C3)OCCO4)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-nitro-1-methyl-N'-[3-(3-thietanyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B515423.png)
![N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE](/img/structure/B515427.png)
![3-bromo-N'-[1-(4-methylphenyl)propylidene]benzohydrazide](/img/structure/B515428.png)
![N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE](/img/structure/B515429.png)
![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B515431.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B515432.png)



![methyl 5-[(dimethylamino)carbonyl]-2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B515442.png)
![N'-[4-(dimethylamino)benzylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B515443.png)
